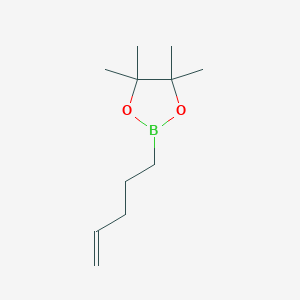

4-Pentenylboronic acid pinacol ester

Description

4-Pentenylboronic acid pinacol ester is an organoboron compound belonging to the class of boronic acid pinacol esters, which are widely used in synthetic organic chemistry due to their stability and versatility. These esters are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceuticals, agrochemicals, and advanced materials . The pinacol ester group (a cyclic 1,2-diol derivative) protects the boronic acid, enhancing solubility and reducing oxidative degradation compared to free boronic acids .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-pent-4-enyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6H,1,7-9H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJWICJDSRJONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-pentenylboronic acid pinacol ester with analogous boronic esters, focusing on substituent effects, reactivity, solubility, and applications.

Alkenyl-Substituted Boronic Esters

4-Vinylphenylboronic Acid Pinacol Ester :

- Synthesis : Prepared via pinacol protection of 4-vinylphenylboronic acid in anhydrous THF, yielding an 86% isolated product .

- Applications : Used in polymer synthesis (e.g., amphiphilic block copolymers for micelle formation in drug delivery) .

- Key Property : Sharp $ ^1H $-NMR resonance at 1.22 ppm confirms successful pinacol ester formation .

Allyl/Crotyl Pinacol Boronic Esters :

- Reactivity : Exhibits high $ E $-selectivity in allylboration reactions after treatment with $ n $-BuLi and TFAA, enabling stereoselective synthesis of homoallylic alcohols .

- Comparison : Unlike alkenyl-substituted esters, 4-pentenyl derivatives may offer unique regioselectivity in coupling due to longer alkyl chains.

Aromatic-Substituted Boronic Esters

4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester :

- 4-(N-BOC-N-phenylamino)phenylboronic Acid Pinacol Ester: Molecular Weight: 395.30 g/mol. Applications: Used in pharmaceuticals (e.g., protease inhibitors) and agrochemicals due to its bifunctional reactivity .

- 4-Mercaptophenylboronic Acid Pinacol Ester: Synthesis: Achieved via thiol-protection with pinacol, yielding a white solid in 100% yield . Utility: Potential applications in gold-surface functionalization for biosensors.

Heteroatom-Functionalized Boronic Esters

4-(4-Methylpiperazin-1-yl)phenylboronic Acid Pinacol Ester :

4-Acetylphenylboronic Acid Pinacol Ester :

Table 1: Comparative Overview of Boronic Acid Pinacol Esters

Solubility and Stability

- Solubility Trends : Pinacol esters show enhanced solubility in chloroform, THF, and ketones compared to boronic acids, with minimal solubility in hydrocarbons . For example, phenylboronic acid pinacol ester dissolves readily in chloroform, making it ideal for catalytic reactions .

- Stability : Pinacol esters resist hydrolysis under mild conditions, enabling storage and handling in air for short periods .

Reactivity in Cross-Coupling

- Catalytic Efficiency : Aryl pinacol esters (e.g., 4-methoxyphenyl) undergo copper-mediated $ ^{18}F $-fluorination with >90% radiochemical yield, highlighting their utility in radiopharmaceuticals .

- Chemoselectivity : Controlled speciation of boronic esters allows iterative C–C bond formation, as demonstrated in palladium-catalyzed oligomerization .

Q & A

Q. What is the role of the pinacol ester group in stabilizing 4-pentenylboronic acid during synthetic applications?

The pinacol ester acts as a protective group, stabilizing the boronic acid by preventing undesired protodeboronation and oxidation. This enhances solubility in organic solvents (e.g., THF, DCM) and improves handling under ambient conditions. The cyclic ester structure reduces Lewis acidity, minimizing side reactions during coupling processes like Suzuki-Miyaura reactions .

Q. What are the common synthetic routes to access 4-pentenylboronic acid pinacol ester?

Two primary methodologies are:

- Decarboxylative borylation : Irradiation of N-hydroxyphthalimide esters of carboxylic acids with bis(catecholato)diboron generates boronic esters via a radical chain mechanism. This method avoids metal catalysts and operates under mild conditions .

- Cross-coupling precursors : Reaction of alkenyl halides with pinacolborane in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) yields the boronic ester .

Q. How does the steric environment of the pinacol ester influence reactivity in allylboration reactions?

The pinacol ester’s bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring increases steric hindrance, favoring transmetalation pathways in asymmetric allylborations. This steric profile enhances enantioselectivity when reacting with aldehydes, as demonstrated in studies using α-substituted allylboronic esters .

Advanced Research Questions

Q. How can chemoselectivity challenges be addressed when using this compound in multi-step syntheses?

Chemoselectivity is controlled by:

- Speciation manipulation : Adjusting solvent polarity (e.g., THF vs. DMF) alters boronic acid/ester equilibria, enabling selective coupling with aryl halides over competing alkenyl substrates .

- Protecting group strategies : Temporary masking of reactive sites (e.g., Boc-protected amines) prevents undesired cross-reactivity during iterative C–C bond formations .

Q. What experimental approaches resolve contradictions in stereochemical outcomes during allylboration?

Discrepancies in E/Z selectivity arise from boronic vs. borinic ester intermediates. For example:

- Standard conditions : α-Substituted allyl pinacol boronic esters favor Z-selectivity due to steric constraints.

- Borinic ester activation : Treating with nBuLi and TFAA generates a borinic ester intermediate, reversing selectivity to >90% E via a six-membered transition state .

- Monitoring : ¹¹B NMR tracks intermediate speciation to optimize conditions .

Q. How can reaction conditions be optimized for this compound in polymerization applications?

Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) stabilize boronate radicals during RAFT polymerization of styrenic boronic esters .

- Temperature control : Maintaining ≤60°C prevents thermal decomposition of the boronic ester moiety .

- Deprotection protocols : Mild acid hydrolysis (e.g., HCl/THF) cleaves the pinacol group post-polymerization without degrading the polymer backbone .

Q. What analytical techniques validate the structural integrity of this compound in complex matrices?

- ¹¹B NMR : Confirms boron coordination and detects impurities (e.g., free boronic acids) .

- HPLC-MS : Monitors degradation products under oxidative or hydrolytic stress .

- FT-IR : Identifies characteristic B–O (∼1350 cm⁻¹) and C–B (∼1180 cm⁻¹) stretches .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of boronate dust or vapors .

- Waste disposal : Neutralize residual boronates with aqueous H₂O₂ before disposal to prevent environmental release .

Q. How can boronic ester reactivity be leveraged in hydrogen peroxide sensing applications?

- Mechanism : H₂O₂ oxidizes the boronic ester to a phenol derivative (e.g., 4-nitrophenol), detectable via UV-vis at 400 nm .

- Kinetic tuning : Pseudo-first-order conditions (10× excess H₂O₂) ensure rapid signal generation (t₁/₂ < 5 min at pH 7.2) .

Applications in Material Science

Q. What role does this compound play in designing stimuli-responsive polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.